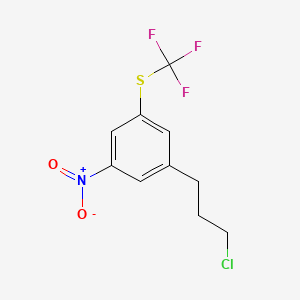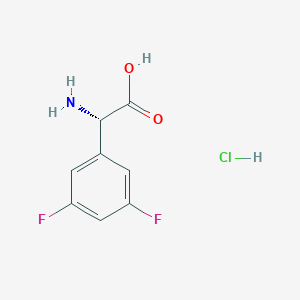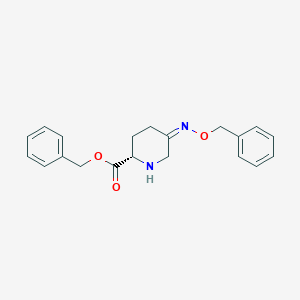
benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxime group, and a benzyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a benzyl ester in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitroso or nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-({(5Z)-5-[(5-Ethyl-2-furyl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino) (4-fluorophenyl)acetic acid: This compound has a similar structure but includes a thiazole ring instead of a piperidine ring.
Guignardic Acid: Contains a dioxolanone moiety and is produced by endophytic fungi.
Uniqueness
Benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate is unique due to its combination of a piperidine ring, oxime group, and benzyl ester. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research applications .
Propiedades
Fórmula molecular |
C20H22N2O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
benzyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,19,21H,11-15H2/b22-18-/t19-/m0/s1 |
Clave InChI |
AWQXWHGUAORNIK-ODXGNSPJSA-N |
SMILES isomérico |
C1C/C(=N/OCC2=CC=CC=C2)/CN[C@@H]1C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC(=NOCC2=CC=CC=C2)CNC1C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


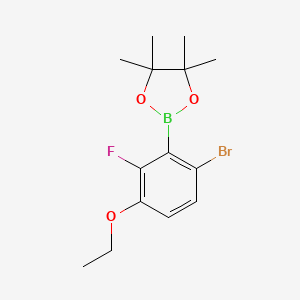
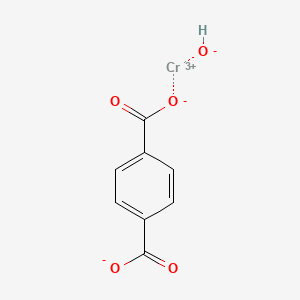
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
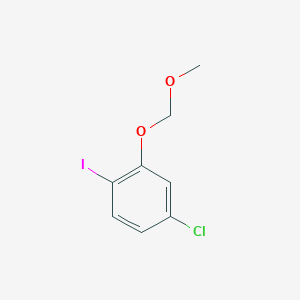
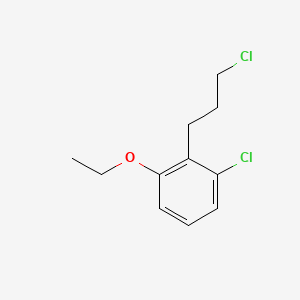
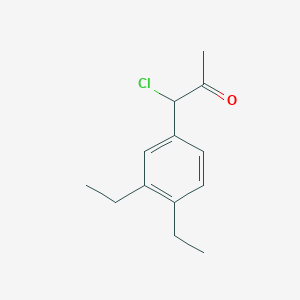
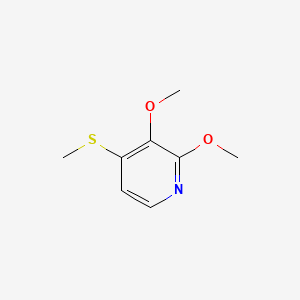
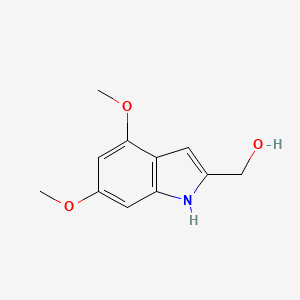
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)

![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)

